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Compound of Interest

Compound Name: aclacinomycin T(1+)

Cat. No.: B1247451 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Aclacinomycin, an anthracycline antibiotic, is a potent antineoplastic agent. Accurate

measurement of its plasma concentration is crucial for pharmacokinetic studies, therapeutic

drug monitoring, and dose-optimization strategies in cancer therapy. High-Performance Liquid

Chromatography (HPLC) offers a sensitive and specific method for the quantification of

aclacinomycin in biological matrices. This document provides a detailed application note and

protocol for the determination of aclacinomycin plasma concentration using HPLC with both

Ultraviolet (UV) and Fluorescence Detection (FLD).

Physicochemical Properties of Aclacinomycin A:

Property Value Reference

Molecular Formula C42H53NO15 [1][2]

Molecular Weight 811.87 g/mol [1][2]

UV max (Methanol) 229.5, 259, 289.5, 431 nm [1]

Solubility

Soluble in DMSO, Chloroform,

Ethyl Acetate. Insoluble in

ether, n-hexane, petroleum

ether.

[1][3]
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Principle
This protocol describes a reverse-phase HPLC method for the quantification of aclacinomycin

in plasma. The method involves the extraction of aclacinomycin and an internal standard (IS)

from the plasma matrix, followed by chromatographic separation on a C18 column. Detection is

achieved by either UV or fluorescence detectors. Quantification is based on the peak area ratio

of aclacinomycin to the internal standard.

Materials and Reagents
Aclacinomycin A: Analytical standard (≥95% purity)

Internal Standard (IS): Daunorubicin or a suitable analogue

Plasma: Drug-free human or animal plasma, stored at -80°C

Acetonitrile (ACN): HPLC grade

Methanol (MeOH): HPLC grade

Ammonium Formate: Analytical grade

Formic Acid: Analytical grade

Trichloroacetic Acid (TCA): Analytical grade

Water: Ultrapure (18.2 MΩ·cm)

Solid-Phase Extraction (SPE) Cartridges: C8 or C18 Bond Elut cartridges

Syringe Filters: 0.22 µm PVDF or PTFE

Equipment
HPLC System: With a quaternary or binary pump, autosampler, column oven, and UV or

fluorescence detector.

Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
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Centrifuge: Capable of reaching >10,000 x g

Vortex Mixer

Sample Evaporator (e.g., Nitrogen evaporator)

pH Meter

Analytical Balance

Pipettes: Calibrated micropipettes

Experimental Protocols
Standard and Quality Control (QC) Sample Preparation

Stock Solutions (1 mg/mL): Accurately weigh and dissolve aclacinomycin A and the internal

standard (e.g., daunorubicin) in methanol to prepare individual stock solutions.

Working Standard Solutions: Prepare serial dilutions of the aclacinomycin stock solution in

methanol to create working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100,

200 ng/mL).

Calibration Curve and QC Samples: Spike drug-free plasma with the appropriate working

standard solutions to obtain final concentrations for the calibration curve and quality control

samples (low, mid, and high concentrations).

Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g.,

50 ng/mL) in methanol.

Plasma Sample Preparation
Two primary methods for plasma sample preparation are protein precipitation and solid-phase

extraction.

To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the internal standard

working solution and vortex briefly.
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Add 300 µL of cold acetonitrile or 10% trichloroacetic acid to precipitate the plasma proteins.

[4]

Vortex vigorously for 1 minute.

Centrifuge at 10,000 x g for 10 minutes at 4°C.

Carefully transfer the supernatant to a clean tube.

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

Vortex and transfer to an HPLC vial for analysis.

Condition the SPE Cartridge (C8 or C18): Sequentially wash the cartridge with 1 mL of

methanol followed by 1 mL of ultrapure water.

Load Sample: To 200 µL of plasma sample, add 10 µL of the internal standard and 200 µL of

0.1% formic acid in water. Vortex and load the entire sample onto the conditioned SPE

cartridge.

Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

Elute: Elute aclacinomycin and the internal standard with 1 mL of methanol.

Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute: Reconstitute the residue in 100 µL of the mobile phase.

Analyze: Vortex and transfer to an HPLC vial for injection.

HPLC Conditions
Mobile Phase: Acetonitrile : 0.03 M Ammonium Formate Buffer (pH 5.0) (50:50, v/v)[5]

Flow Rate: 1.0 mL/min

Column Temperature: 30°C
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Injection Volume: 20 µL

Fluorescence Detector: Excitation at 435 nm, Emission at 505 nm[5]

Mobile Phase: Acetonitrile : Water with 0.1% Formic Acid (Gradient elution may be required

to optimize separation from plasma components)

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

Injection Volume: 20 µL

UV Detector: 431 nm (for maximal specificity) or 259 nm (for higher sensitivity)[1]

Data Analysis and Quantification
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of

aclacinomycin to the internal standard against the nominal concentration of the calibration

standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Quantification: Determine the concentration of aclacinomycin in the QC and unknown

samples by interpolating their peak area ratios from the calibration curve.

Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or

EMA). Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence

of other components in the sample.

Linearity: The range over which the method provides results that are directly proportional to

the concentration of the analyte. Aclacinomycin has shown linear calibration curves from 20

ng/ml to 100 ng/ml.[5]

Accuracy and Precision: The closeness of the measured value to the true value (accuracy)

and the degree of scatter between a series of measurements (precision). Acceptance criteria
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are typically within ±15% (±20% for the Lower Limit of Quantification).[6]

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be

quantitatively determined with acceptable accuracy and precision.

Recovery: The efficiency of the extraction procedure.

Stability: The stability of the analyte in the biological matrix under different storage and

processing conditions (e.g., freeze-thaw, short-term, and long-term stability).

Data Presentation
Table 1: HPLC Method Parameters

Parameter Method A (Fluorescence) Method B (UV)

Column C18 (4.6 x 150 mm, 5 µm) C18 (4.6 x 150 mm, 5 µm)

Mobile Phase

Acetonitrile : 0.03 M

Ammonium Formate (pH 5.0)

(50:50, v/v)[5]

Acetonitrile : Water with 0.1%

Formic Acid

Flow Rate 1.0 mL/min 1.0 mL/min

Detection
FLD (Ex: 435 nm, Em: 505 nm)

[5]
UV (431 nm or 259 nm)[1]

Internal Standard Daunorubicin Daunorubicin

Table 2: Representative Method Validation Data (Hypothetical)
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Parameter Result

Linearity Range 5 - 250 ng/mL (r² > 0.99)

LLOQ 5 ng/mL

Intra-day Precision (RSD%) < 10%

Inter-day Precision (RSD%) < 12%

Accuracy (%) 90 - 110%

Extraction Recovery (%) > 85%

Visualizations
Caption: Experimental workflow for aclacinomycin plasma concentration measurement.

Caption: Logical relationship of the analytical method development and application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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